![molecular formula C43H58N4O13 B3328785 2'-N-hydroxyrifampicin CAS No. 51963-55-4](/img/structure/B3328785.png)
2'-N-hydroxyrifampicin
Overview
Description
2’-N-hydroxyrifampicin is a chemical compound with the molecular formula C43H58N4O13 . It is similar to other chemical compounds in external resources . It has a molecular weight of 838.9396 .
Synthesis Analysis
The synthesis of rifampicin, a compound related to 2’-N-hydroxyrifampicin, involves two stages: the formation of 3-substituted 1,3-oxazino(5,6-c) rifamycins, also known as rifamycin oxazine, by the reaction of rifamycin S and N-bis-hydroxymethyl-amine; and the ring-opening of rifamycin oxazine by 1-amino-4-methyl piperazine .Molecular Structure Analysis
The molecular structure of 2’-N-hydroxyrifampicin is complex, with a molecular weight of 838.940 Da . It is an electron-rich aromatic compound with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .Scientific Research Applications
Neuroprotective Effects
Rifampicin has been evaluated for its neuroprotective effects in models of cerebral ischemia. Studies have shown that rifampicin can significantly reduce brain injury after both permanent and transient focal cerebral ischemia in mice. The mechanism is proposed to involve rifampicin acting as a hydroxyl radical scavenger and activating glucocorticoid receptors, indicating a potential application in neuroprotection and the treatment of stroke-related injuries (Yulug et al., 2004).
Liver Disease Treatment
Rifampicin has been studied for its effects on hepatobiliary transport and detoxification systems in humans. The drug can enhance bile acid detoxification and bilirubin conjugation and excretion. This suggests rifampicin's application in the treatment of cholestatic liver diseases, potentially justifying its combination with other agents like ursodeoxycholic acid for enhanced therapeutic effects (Marschall et al., 2005).
Antimicrobial Coating
Research into the development of rifampicin-loaded polymers for antimicrobial coatings has shown promising results in preventing infection by pathogens, including Mycobacterium tuberculosis. The encapsulation of rifampicin in polymers like HPMA-PLA nanopolymer offers a controlled release mechanism that could be applied in medical devices and implants to reduce infection rates (Yang et al., 2022).
Membrane Interaction Studies
Studies on rifampicin's interaction with membrane models have provided insights into its mechanism of action at the cellular level. For example, research on the spontaneous insertion of hydroxylated unsaturated fatty acids into lipid bilayers, while not directly mentioning 2'-N-hydroxyrifampicin, sheds light on how such compounds might interact with cell membranes, potentially influencing drug delivery and cellular uptake processes (Khmelinskaia et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2’-N-hydroxyrifampicin is the enzyme rifampicin monooxygenase (RIF-O) . This enzyme belongs to the class of oxidoreductases, which act on paired donors with the incorporation or reduction of molecular oxygen . The enzyme has been found in the Corynebacteria Rhodococcus equi and Nocardia farcinica .
Mode of Action
2’-N-hydroxyrifampicin interacts with its target, rifampicin monooxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the reaction where rifampicin, NAD(P)H, and O2 are converted into 2’-N-hydroxyrifampicin, NAD(P)+, and H2O .
Biochemical Pathways
The biochemical pathway affected by 2’-N-hydroxyrifampicin involves the conversion of rifampicin into a metabolite with much lower antimicrobial activity . This conversion is initiated by the enzyme rifampicin monooxygenase, which confers increased resistance to the antibiotic rifampicin by initiating its degradation .
Pharmacokinetics
It is known that the compound is a product of the enzymatic reaction catalyzed by rifampicin monooxygenase . The enzyme uses NAD(P)H as a reducing agent, and the reaction also involves the consumption of molecular oxygen .
Result of Action
The result of the action of 2’-N-hydroxyrifampicin is the formation of a metabolite with much lower antimicrobial activity compared to the parent compound, rifampicin . This transformation is part of a resistance mechanism against the antibiotic rifampicin .
Action Environment
The action of 2’-N-hydroxyrifampicin is influenced by the presence of the enzyme rifampicin monooxygenase, which is found in certain bacteria such as Rhodococcus equi and Nocardia farcinica . The enzyme’s activity, and thus the action of 2’-N-hydroxyrifampicin, may be influenced by various environmental factors, including the availability of NAD(P)H and oxygen .
Future Directions
properties
IUPAC Name |
1-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]-N-(4-methylpiperazin-1-yl)methanimine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55)/b12-11+,19-14+,22-13-,47-20-/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXLTATLMUKBQ-RIPAWWNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](/N5CCN(CC5)C)\[O-])/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-N-hydroxyrifampicin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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